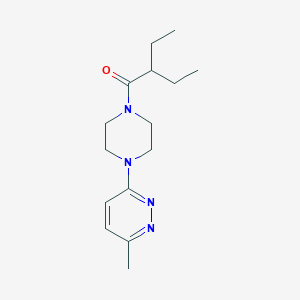
2-Ethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MEPBP is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It has a molecular formula of C15H24N4O and a molecular weight of 276.384.
Synthesis Analysis
The synthesis of MEPBP or similar compounds often involves multi-step procedures . These procedures may include esterification, reduction, activation, and condensation . The structures of the synthesized compounds are usually characterized by IR, 1 H NMR, 13 C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of MEPBP includes a piperazine unit, which has been found to enhance aqueous solubility and improve oral absorption in some compounds . The structure also includes a pyrimidine ring, which is a common structural unit in pharmacological drugs .Chemical Reactions Analysis
The chemical reactions involving MEPBP or similar compounds can be complex. For example, oxidation of certain scaffolds might occur, leading to the formation of reactive metabolites .Physical And Chemical Properties Analysis
The physical and chemical properties of MEPBP include aromatic and aliphatic C–H bonds, amide C=O bonds, and C=C and C=N bonds . The compound also contains C–N and C–O bonds .Wissenschaftliche Forschungsanwendungen
Multi-target Therapeutic Approach for Neuroprotection
The compound SP-04, related to 2-Ethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)butan-1-one, has been investigated for its multi-target therapeutic neuroprotective approach as a treatment for Alzheimer's disease. It inhibits acetylcholinesterase activity, increases acetylcholine levels, and offers neuroprotection against toxicity. Both SP-04 and its metabolite SP-04m exhibit s1-receptor antagonist properties and have shown potential in relieving symptoms related to psychosis, often associated with Alzheimer's. Additionally, they demonstrate antioxidant properties and protect against mitochondrial respiratory chain complex toxins, suggesting a novel strategy for Alzheimer's treatment (Lecanu et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect against four human cancer cell lines using the MTT assay method. Compounds showed promising activity, particularly 6d, 6e, and 6i, against all tested cell lines except K562, indicating potential as anticancer agents (Mallesha et al., 2012).
Learning and Memory Facilitation in Mice
The effects of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates on learning and memory in mice were studied. Synthesis of these compounds involved several steps, starting from 2-ethylpyridine. One compound, in particular, showed significant improvement in learning and memory facilitation in mice, as evidenced by shortened arriving times and reduced numbers of errors in maze tests (Li Ming-zhu, 2012).
Interaction with Dopamine Receptors
Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, likely structurally related to the core compound , were tested for their affinity to dopamine binding sites. Compounds with specific substitutions displayed potent displacement of dopamine from its binding sites, suggesting a correlation with dopaminergic activity, which could be relevant for neurological and psychiatric conditions (P. V. D. Zee & W. Hespe, 1985).
Antibacterial Activity
7-piperazinylquinolones carrying a functionalized 2-(furan-3-yl)ethyl moiety, related to the compound , have been synthesized and evaluated as antibacterial agents. These compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential of such structures in developing new antibacterial agents (Foroumadi et al., 2007).
Wirkmechanismus
Target of Action
It’s worth noting that piperazine derivatives, which this compound is a part of, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
For instance, some piperazine derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the piperazine motif found in this compound can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It’s known that piperazine derivatives can have a wide range of effects due to their diverse biological activities .
Eigenschaften
IUPAC Name |
2-ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-4-13(5-2)15(20)19-10-8-18(9-11-19)14-7-6-12(3)16-17-14/h6-7,13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSJPXBCOQDMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

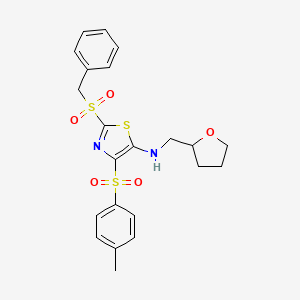
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2984862.png)
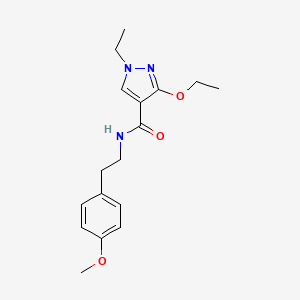

![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)
![N-(4-methylbenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2984870.png)
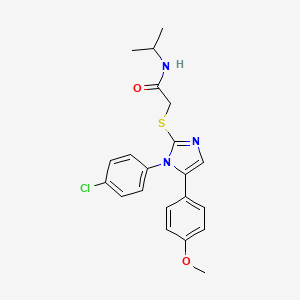
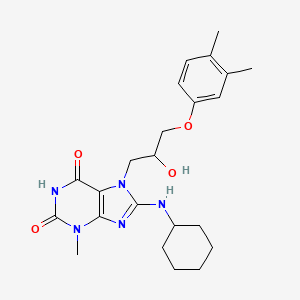
![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2984873.png)
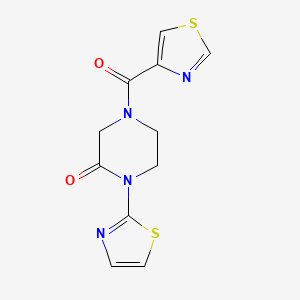
![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984881.png)
